2-(Prop-2-yn-1-yloxy)benzoic acid
Overview
Description
2-(Prop-2-yn-1-yloxy)benzoic acid is a chemical compound that can be synthesized through reactions involving propargyl bromide and phenol or aniline derivatives. The presence of electron-withdrawing groups can facilitate the formation of the product by stabilizing the phenoxide ion, which is a key intermediate in the reaction. The synthesis of such compounds has been optimized to achieve good yields and has potential applications in biological contexts, such as exhibiting antiurease and antibacterial activities .
Synthesis Analysis
The synthesis of derivatives of (prop-2-ynyloxy)benzene, which is structurally related to 2-(prop-2-yn-1-yloxy)benzoic acid, has been achieved using propargyl bromide in the presence of K2CO3 as a base and acetone as a solvent. This method has been found to be highly convenient, cost-effective, and yields products in the range of 53–85%. The reaction conditions favor SN2 type reactions, and the use of K2CO3 has proven to be effective. Notably, phenol derivatives have shown better yields compared to aniline derivatives. Some of the synthesized compounds have demonstrated significant antiurease and antibacterial effects, indicating their potential for further biological applications .
Molecular Structure Analysis
The molecular structure of compounds related to 2-(prop-2-yn-1-yloxy)benzoic acid has been investigated using spectroscopic methods and density functional theory (DFT). For instance, the study of 2-[(2-hydroxyphenyl)carbonyloxy]benzoic acid (HPCBA) revealed the most stable conformer and provided insights into the vibrational wavenumbers, infrared intensities, and Raman activities. The intermolecular hydrogen bonds in the dimer structure of the molecule were also discussed. Theoretical calculations such as hyperpolarizability, natural bond orbital (NBO) analysis, and molecular orbital contributions have been used to understand the stability and charge delocalization of the molecule .
Chemical Reactions Analysis
The reactivity of compounds similar to 2-(prop-2-yn-1-yloxy)benzoic acid can be complex, leading to unexpected products. For example, an indium-mediated carbon-carbon coupling intended to produce a different compound resulted in the formation of 2-(1-phenyl-1,3-butadien-2-yl)benzoic acid. This outcome highlights the intricacies of chemical reactions involving such compounds and the potential for discovering novel reaction pathways and products .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 2-(prop-2-yn-1-yloxy)benzoic acid have been characterized through various spectroscopic techniques and theoretical calculations. The experimental and theoretical studies provide comprehensive data on the vibrational spectra, molecular structures, and electronic properties. These properties are crucial for understanding the behavior of the compounds in different environments and for predicting their reactivity. For instance, the UV-Visible spectrum, HOMO and LUMO energies, and thermodynamic properties at different temperatures have been determined for HPCBA, which can be informative for similar compounds .
Scientific Research Applications
Catalysis in Isomerization
2-(Prop-2-yn-1-yloxy)benzoic acid is involved in catalytic processes. A study demonstrated its role in the isomerization of prop-2-yn-1-ols into conjugated enals using a ruthenium complex as a catalyst, under mild conditions. This process is significant in organic synthesis, particularly in the formation of α,β-unsaturated aldehydes, which are valuable intermediates in the pharmaceutical and agrochemical industries (Picquet, Bruneau, & Dixneuf, 1997).
Synthesis of Heterocyclic Systems
In another research, 2-(Prop-2-yn-1-yloxy)benzoic acid was used in the synthesis of new heterocyclic systems like 1,2,3-triazole-isoxazoline from eugenol. This synthesis is important for developing compounds with potential biological activities, such as antiproliferative properties against various cancer cell lines (Taia et al., 2020).
Herbicide Degradation
The compound has also been studied in the context of environmental science. A study focused on the degradation of the novel herbicide ZJ0273 by a specific bacterial strain. In this study, 2-(Prop-2-yn-1-yloxy)benzoic acid was identified as a degradation metabolite, suggesting its role in bioremediation processes (Cai et al., 2012).
Fluorescence Probes Development
Another interesting application is in the development of novel fluorescence probes. Studies have synthesized derivatives of 2-(Prop-2-yn-1-yloxy)benzoic acid to detect reactive oxygen species, highlighting its potential in biochemical and medical research for understanding oxidative stress-related processes (Setsukinai et al., 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-prop-2-ynoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h1,3-6H,7H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSHQLNZKYWYGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376931 | |
Record name | 2-[(Prop-2-yn-1-yl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Prop-2-yn-1-yloxy)benzoic acid | |
CAS RN |
55582-31-5 | |
Record name | 2-[(Prop-2-yn-1-yl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.